molecular formula C13H17Cl2FN2O B2567011 2-Chloro-1-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride CAS No. 1049731-50-1

2-Chloro-1-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride

Cat. No. B2567011
CAS RN: 1049731-50-1
M. Wt: 307.19
InChI Key: JUMLODFZADZBPU-UHFFFAOYSA-N
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Description

“2-Chloro-1-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride” is a chemical compound with the CAS Number: 1049731-50-1 . It has a molecular weight of 307.19 . The IUPAC name of the compound is 1-(chloroacetyl)-4-(2-fluorobenzyl)piperazine hydrochloride . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C13H16ClFN2O.ClH/c14-9-13(18)17-7-5-16(6-8-17)10-11-3-1-2-4-12(11)15;/h1-4H,5-10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a powder that is stored at room temperature .

Scientific Research Applications

The compound 2-Chloro-1-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride, while not directly cited in the available research, is structurally related to significant pharmacophoric groups found in arylcycloalkylamines. These groups, including phenyl piperidines and piperazines, play a crucial role in the pharmacology of several antipsychotic agents. The research highlights the importance of arylalkyl substituents in enhancing the potency and selectivity of the binding affinity at D2-like receptors, indicative of the potential therapeutic applications of compounds with similar structures (Sikazwe et al., 2009).

Additionally, the pharmacological landscape of piperazine derivatives encompasses a broad spectrum of applications, underscoring the versatility of this scaffold in drug design. Piperazine-based compounds are integral to numerous marketed drugs, showcasing therapeutic roles across antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory domains. The modification of substitution patterns on the piperazine nucleus is noted for significantly impacting the medicinal potential of resultant molecules, pointing towards a wide-ranging utility that could encompass this compound (Rathi et al., 2016).

Furthermore, the exploration of anti-mycobacterial activity in piperazine analogues reveals the potential of these compounds in addressing tuberculosis and its drug-resistant strains. The structural role of piperazine as a crucial building block in the development of potent anti-TB molecules underscores its significance in medicinal chemistry, suggesting possible research directions for compounds with similar frameworks (Girase et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-chloro-1-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN2O.ClH/c14-9-13(18)17-7-5-16(6-8-17)10-11-3-1-2-4-12(11)15;/h1-4H,5-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMLODFZADZBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1049731-50-1
Record name 2-chloro-1-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride
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